molecular formula C18H34O4 B8697629 Diethyl undecan-2-ylpropanedioate CAS No. 6345-92-2

Diethyl undecan-2-ylpropanedioate

Cat. No.: B8697629
CAS No.: 6345-92-2
M. Wt: 314.5 g/mol
InChI Key: CAXCFFGCYDHFGP-UHFFFAOYSA-N
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Description

Diethyl undecan-2-ylpropanedioate is a propanedioate ester derivative characterized by an undecan-2-yl (C₁₁H₂₃) substituent attached to the central carbon of the propanedioate backbone. The compound’s structure consists of two ethyl ester groups and a branched alkyl chain (undecan-2-yl), which imparts distinct physicochemical properties. The undecan-2-yl group likely enhances lipophilicity and reduces water solubility compared to shorter-chain analogs, making it suitable for applications in organic synthesis, polymer chemistry, or as a surfactant intermediate .

Properties

CAS No.

6345-92-2

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

diethyl 2-undecan-2-ylpropanedioate

InChI

InChI=1S/C18H34O4/c1-5-8-9-10-11-12-13-14-15(4)16(17(19)21-6-2)18(20)22-7-3/h15-16H,5-14H2,1-4H3

InChI Key

CAXCFFGCYDHFGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

(a) Diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate (CAS 6124-12-5)

  • Molecular Formula : C₁₁H₁₅N₃O₄S
  • Substituent: A thiadiazole ring with a methyl group and an aminomethylene moiety.
  • Key Properties: Molecular Weight: 285.32 g/mol XLogP3: 2.4 (moderate lipophilicity due to the thiadiazole and ester groups) Hydrogen Bond Donors/Acceptors: 1/8, contributing to polar interactions .

(b) Diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate

  • Substituent: Cyanoethyl (-CH₂CH₂CN) and ethyl groups.
  • Key Properties: Complexity: 298 (high due to branching and the cyano group) Reactivity: The electron-withdrawing cyano group may increase susceptibility to nucleophilic attack, enabling use in Michael additions or polymer crosslinking .

(c) Diethyl Succinate (CAS 123-25-1)

  • Molecular Formula : C₈H₁₄O₄
  • Structure : Simpler dicarboxylate ester without alkyl or heterocyclic substituents.
  • Key Properties :
    • Boiling Point: ~80°C
    • Solubility: Miscible in water and organic solvents.
    • Applications: Widely used as a food flavoring agent (FEMA 2377) due to its low toxicity and pleasant odor .

Physicochemical Properties

Property Diethyl undecan-2-ylpropanedioate* Thiadiazole Derivative Cyanoethyl Derivative Diethyl Succinate
Molecular Weight (g/mol) ~314 (estimated) 285.32 ~240 (estimated) 174.19
XLogP3 ~5.0 (predicted) 2.4 ~1.8 (predicted) 1.0 (reported)
Solubility Low in water, high in organics Moderate (polar groups) Moderate (polar cyano) High in water
Key Functional Groups Long alkyl chain Thiadiazole, ester Cyano, ester Ester

*Estimated based on structural analogs.

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